molecular formula C14H20N2O2 B1511941 Benzyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate

Benzyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate

Cat. No. B1511941
M. Wt: 248.32 g/mol
InChI Key: OMWSSIGSQHJXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07893056B2

Procedure details

To a solution of phenylmethyl (4Z)-3,3-dimethyl-4-[(methyloxy)imino]-1-pyrrolidinecarboxylate (0.7126 g, 2.579 mmol) in THF (26 mL) was added borane-THF complex (1.0 M in THF, 5.2 mL, 5.2 mmol). The solution was heated at 50° C. and stirred for 2 h. The solution was then cooled to room temperature and quenched by addition of 6 N aq. NaOH (2 mL). The mixture was diluted with brine and extracted with Et2O (3×100 mL). The combined organic phase was dried over anhydrous MgSO4, filtered, and concentrated in vacuo. To a solution of the residue in MeOH (20 mL) was added 50% aq. NH2OH (5 mL), and the solution was heated at 60° C. and stirred overnight. The solution was then cooled to room temperature and concentrated in vacuo. The residue was partitioned between DCM (200 mL) and 1 N aq. NaOH (50 mL), and the organic phase was dried over anhydrous MgSO4, filtered, and concentrated in vacuo to give racemic phenylmethyl 4-amino-3,3-dimethyl-1-pyrrolidinecarboxylate (0.5899 g, 92% yield) as a colorless oil. LCMS: (M+H)+: 249.1.
Quantity
0.7126 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:20])[CH2:3][N:4]([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:5]/[C:6]/1=[N:7]\OC.B.C1COCC1>C1COCC1>[NH2:7][CH:6]1[CH2:5][N:4]([C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:11])[CH2:3][C:2]1([CH3:20])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
0.7126 g
Type
reactant
Smiles
CC/1(CN(C\C1=N/OC)C(=O)OCC1=CC=CC=C1)C
Name
Quantity
5.2 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
26 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched by addition of 6 N aq. NaOH (2 mL)
ADDITION
Type
ADDITION
Details
The mixture was diluted with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
To a solution of the residue in MeOH (20 mL) was added 50% aq. NH2OH (5 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated at 60° C.
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between DCM (200 mL) and 1 N aq. NaOH (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1C(CN(C1)C(=O)OCC1=CC=CC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.5899 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.